D-Azaserine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(2-diazoacetyl)oxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O4/c6-3(5(10)11)2-12-4(9)1-8-7/h1,3H,2,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGOOYMKKIOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OC(=O)C=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-02-6, 76749-44-5 | |
| Record name | azaserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Azaserine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166613 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Biosynthetic Pathways of D Azaserine
Elucidation of the Azaserine (B1665924) Biosynthetic Gene Cluster
The identification and characterization of the azaserine biosynthetic gene cluster (BGC) have been pivotal in understanding how microorganisms construct this unique natural product.
Identification of Producer Organisms and Genetic Determinants
The azaserine (aza) biosynthetic gene cluster was first discovered in Glycomyces harbinensis. osti.govescholarship.orgnih.govnih.gov Subsequent research has identified related gene clusters in other previously unrecognized azaserine-producing organisms, such as Streptomyces olivoverticillatus and Streptomyces ochraceiscleroticus. researchgate.net A putative azaserine biosynthetic gene (azs) cluster, comprising 21 genes, was also identified in the Streptomyces fragilis genome through bioinformatics analysis. rsc.org
The core of the azaserine BGC is a conserved set of genes. In G. harbinensis, the identified cluster spans approximately 25 kb and contains 19 open reading frames. nih.gov A key feature of this cluster is the presence of genes homologous to those involved in the biosynthesis of hydrazonoacetic acid (HYAA), a known intermediate in other natural product pathways. osti.govescholarship.orgnih.govnih.govresearchgate.net Specifically, a nine-gene cassette (azaABCEFGMOQ) shows homology to the gene clusters for s56-p1 and triacsin biosynthesis, which are known to produce a carrier protein-tethered HYAA intermediate from L-lysine and glycine (B1666218). nih.govresearchgate.net The presence of these genes strongly implicated HYAA as a crucial precursor in azaserine biosynthesis. osti.govescholarship.orgnih.govnih.govresearchgate.net
Isotopic labeling studies have confirmed the origins of the atoms in the azaserine molecule. Feeding experiments with labeled precursors demonstrated that the diazoacetyl fragment originates from glycine and L-lysine, while the remainder of the structure comes from L-serine. nih.gov This evidence further supports the proposed biosynthetic pathway involving the HYAA intermediate. nih.gov
Heterologous Expression Systems for Biosynthetic Pathway Validation
To confirm the function of the identified gene clusters, scientists have employed heterologous expression systems. The aza gene cluster from G. harbinensis was successfully expressed in host organisms, leading to the production of azaserine. osti.govescholarship.orgnih.govnih.govresearchgate.net Similarly, the azs cluster from S. fragilis was heterologously expressed in Streptomyces albus, which also resulted in azaserine production. rsc.orgresearchgate.netescholarship.org These experiments provided definitive proof that the identified gene clusters are indeed responsible for azaserine biosynthesis. osti.govescholarship.orgnih.govnih.govresearchgate.netescholarship.org
Proteomic analysis of the engineered S. albus strain expressing the aza gene cluster showed that 20 out of the 23 proteins encoded in the cloned region were expressed, confirming the functional activity of the introduced genes. escholarship.org These heterologous expression platforms have not only validated the biosynthetic pathway but also opened up possibilities for producing azaserine and its analogs for various applications. osti.govnih.govresearchgate.netescholarship.org
Enzymatic Mechanisms and Key Intermediates in α-Diazoester Formation
The formation of the distinctive α-diazoester group in D-azaserine involves a series of intricate enzymatic reactions and key chemical intermediates.
Role of Hydrazonoacetic Acid (HYAA) in this compound Biosynthesis
A central finding in the elucidation of the azaserine pathway is the involvement of hydrazonoacetic acid (HYAA) as a key intermediate. osti.govescholarship.orgnih.govnih.govresearchgate.net The biosynthetic gene cluster contains homologs of enzymes known to produce HYAA, pointing to its role as a precursor. osti.govescholarship.orgnih.govnih.govresearchgate.net Isotope feeding and biochemical experiments have provided strong support for this hypothesis. osti.govescholarship.orgnih.govnih.gov
The biosynthesis is proposed to proceed via a carrier protein-tethered HYAA intermediate. nih.govresearchgate.net This strategy is analogous to the biosynthesis of other natural products like s56-p1 and triacsin. nih.govresearchgate.net The formation of the α-diazoester is believed to occur through a 2-electron oxidation of a hydrazonoacetyl intermediate derived from HYAA. osti.govescholarship.orgnih.govnih.govresearchgate.net This represents a distinct biosynthetic logic for the formation of a diazo group. osti.govescholarship.orgnih.govnih.govresearchgate.net
Further in vitro experiments have detailed the steps involving HYAA. It is proposed that hydrazinoacetic acid (HAA) is converted to a carrier protein-bound HYAA. researchgate.netacs.org This HYAA moiety is then condensed with L-serine to form the core structure of azaserine. researchgate.net
Specific Enzyme Activities and Their Catalytic Contributions
The conversion of initial precursors to the final this compound product is orchestrated by a series of specialized enzymes encoded within the biosynthetic gene cluster.
One of the initial key steps in the pathway is catalyzed by the enzyme AzaG, a lysine (B10760008) monooxygenase. osti.govnih.gov Biochemical reconstitution of the activity of the predicted HYAA biosynthetic enzymes confirmed that AzaG catalyzes the oxidation of lysine to produce N-6-hydroxylysine. nih.gov This reaction is a crucial priming step, preparing the lysine molecule for the subsequent formation of the N-N bond. nih.gov
The table below summarizes the key enzymes and their proposed functions in the this compound biosynthetic pathway.
| Enzyme | Proposed Function |
| AzaG | A lysine monooxygenase that catalyzes the oxidation of lysine to N-6-hydroxylysine. nih.gov |
| AzaE | An N-N bond-forming MetRS/cupin enzyme that links N-6-hydroxylysine with glycine. nih.gov |
| AzaF | A D-amino acid oxidase-like enzyme predicted to cleave a C-N bond to produce hydrazinoacetic acid (HAA). nih.gov |
| AzaB | Succinylates HAA. nih.gov |
| AzaL/AzaN | Predicted oxidoreductases (cytochrome P450-like) that are candidates for the final diazo formation through oxidation of a hydrazone intermediate. nih.gov |
| AzsSPTF/AzsQ | Synthesize the 2-hydrazineylideneacetyl (HDA) moiety attached to the carrier protein AzsQ from HAA. rsc.org |
| AzsD | Transfers the HDA moiety to the C-terminal carrier protein domain of AzsN. rsc.org |
| AzsO | A nonribosomal peptide synthetase (NRPS) that synthesizes O-(2-hydrazineylideneacetyl)serine (HDA-Ser) from L-serine and the HDA moiety. rsc.org |
| AzsB (Thioesterase) | Hydrolyzes HDA-Ser to yield the free intermediate, which is then oxidized to azaserine. rsc.org |
MetRS/Cupin Enzyme (AzaE) Functions
A key player in the early stages of this compound biosynthesis is the enzyme AzaE, a fusion protein containing a methionyl-tRNA synthetase (MetRS)-like domain and a cupin domain. nih.gov This enzyme is responsible for a crucial N-N bond formation step. nih.gov
The biosynthesis initiates with the oxidation of L-lysine to N-6-hydroxylysine, a reaction catalyzed by the lysine monooxygenase AzaG. nih.gov Subsequently, AzaE facilitates the linkage of N-6-hydroxylysine with glycine to generate N-6-(carboxymethylamino)lysine. nih.gov This reaction is a critical step that sets the stage for the eventual formation of the diazo group. Although in vitro reconstitution of AzaE activity has proven challenging, biotransformation experiments using E. coli expressing the enzyme have confirmed its role in this transformation. nih.gov
Nonribosomal Peptide Synthetase (NRPS) Involvement
The assembly of the core structure of this compound is orchestrated by a nonribosomal peptide synthetase (NRPS) system. researchgate.netnih.gov NRPSs are large, multidomain enzymes that synthesize peptides without the use of ribosomes. rsc.orgbohrium.com In the azaserine pathway, the NRPS enzyme AzsO plays a central role. researchgate.netrsc.org
AzsO is an unusual NRPS that contains a heterocyclization (Cy) domain, an adenylation (A) domain, and a carrier protein (CP) domain. rsc.org The A domain of AzsO activates L-serine and attaches it to its cognate CP domain. researchgate.netrsc.org The Cy domain of AzsO is particularly noteworthy as it catalyzes the formation of an ester bond, a function not typically associated with this domain. rsc.org This domain facilitates the condensation of the 2-hydrazineylideneacetyl (HDA) moiety (discussed in the next section) with the L-serine tethered to the CP domain, forming an O-(2-hydrazineylideneacetyl)serine (HDA-Ser) intermediate. researchgate.netnih.gov
Bioinformatic analysis of the AzsO Cy domain reveals a conserved DxxxxD motif, which is crucial for peptide bond formation. researchgate.netrsc.org However, two amino acid residues typically important for heterocyclization are substituted in AzsO. researchgate.net Site-directed mutagenesis studies have confirmed the importance of specific aspartate and asparagine residues within this domain for the unusual ester bond synthesis. researchgate.net
Hydrazinoacetic Acid (HAA) and O-(2-hydrazineylideneacetyl)serine (HDA-Ser) Synthesis
The biosynthesis of the diazoacetyl moiety of this compound proceeds through hydrazinoacetic acid (HAA) and O-(2-hydrazineylideneacetyl)serine (HDA-Ser) intermediates. researchgate.netresearchgate.net The formation of HAA is initiated from lysine and glycine, as described in the AzaE section. nih.gov
The pathway then involves the synthesis of a 2-hydrazineylideneacetyl (HDA) moiety from HAA. researchgate.netnih.gov This reaction is carried out by the enzymes AzsSPTF and the carrier protein AzsQ. researchgate.net The HDA group is then transferred to the C-terminal CP domain of another protein, AzsN, by the enzyme AzsD. researchgate.netnih.gov
As mentioned previously, the NRPS AzsO then catalyzes the condensation of the HDA moiety from AzsN with L-serine to form HDA-Ser, which remains attached to the CP domain of AzsO. researchgate.net Finally, a thioesterase, AzsB, hydrolyzes the HDA-Ser from the NRPS, releasing it as a free intermediate. researchgate.net This HDA-Ser is then believed to be oxidized to form the final product, this compound. researchgate.net
Distinct Biochemical Logic for Diazo Group Introduction
The biosynthesis of the diazo group in this compound follows a biochemical logic that is distinct from other known diazo formation strategies in natural product biosynthesis. researchgate.netnih.govnih.gov Many diazo-containing natural products are synthesized via the diazotization of a primary amine using enzymatically generated nitrite (B80452) or through the condensation of a hydrazide with a ketone followed by non-enzymatic oxidation.
In contrast, the this compound pathway utilizes the early-stage generation of a hydrazonoacetic acid (HYAA) synthon. researchgate.netnih.gov Isotope labeling and biochemical experiments have provided strong evidence that the formation of the α-diazoester in azaserine requires a 2-electron oxidation of a hydrazonoacetyl intermediate. researchgate.netresearchgate.netosti.gov This enzymatic oxidation of a hydrazone to a diazo group represents a novel and significant finding in the field of natural product biosynthesis. While the precise enzyme responsible for this final oxidation step in the azaserine pathway has not yet been definitively identified, the elucidation of this unique strategy opens new avenues for understanding and engineering diazo group formation.
Engineering Biosynthetic Pathways for Carbene Precursor Production
The discovery and elucidation of the this compound biosynthetic pathway have significant implications for synthetic biology and biocatalysis. researchgate.netresearchgate.netosti.gov this compound, as an α-diazoester, is a valuable precursor for carbene-mediated reactions, a powerful tool in synthetic organic chemistry. researchgate.netosti.gov Carbenes are highly reactive intermediates that can participate in a variety of carbon-carbon bond-forming reactions, such as cyclopropanation. osti.gov
By harnessing the biosynthetic machinery of this compound, it is now possible to produce this carbene precursor within a microbial host. researchgate.netresearchgate.netosti.gov Researchers have successfully expressed the azaserine biosynthetic gene cluster in heterologous hosts like Streptomyces albus, leading to the production of this compound. osti.govresearchgate.net This intracellularly produced this compound can then be utilized as a carbene donor for in vivo biocatalytic reactions. researchgate.netosti.gov
For instance, engineered P450 enzymes have been used to catalyze the cyclopropanation of styrene (B11656) using intracellularly generated this compound, demonstrating the complete integration of a carbene transfer reaction into a biosynthetic pathway. osti.gov This approach establishes a scalable and environmentally friendly microbial platform for conducting abiological carbene-transfer reactions, expanding the range of organic molecules that can be produced through cellular metabolism. researchgate.netosti.gov
| Compound Name | Abbreviation |
| This compound | |
| Hydrazinoacetic acid | HAA |
| O-(2-hydrazineylideneacetyl)serine | HDA-Ser |
| Hydrazonoacetic acid | HYAA |
| N-6-hydroxylysine | |
| N-6-(carboxymethylamino)lysine | |
| Styrene |
| Enzyme/Protein | Function |
| AzaE | MetRS/Cupin enzyme, catalyzes N-N bond formation |
| AzaG | Lysine monooxygenase, oxidizes L-lysine |
| AzsO | Nonribosomal peptide synthetase (NRPS), synthesizes HDA-Ser |
| AzsSPTF | Involved in HDA synthesis from HAA |
| AzsQ | Carrier protein for HDA moiety |
| AzsD | Transfers HDA moiety to AzsN |
| AzsN | Carrier protein for HDA moiety |
| AzsB | Thioesterase, hydrolyzes HDA-Ser from NRPS |
Molecular and Cellular Mechanisms of D Azaserine Action
Competitive Inhibition of Glutamine Metabolism
D-Azaserine's primary mechanism of action involves the competitive inhibition of enzymes that utilize glutamine as a substrate. wikipedia.orgchemsrc.comfishersci.frnih.govvaia.com This antagonism is a direct consequence of its structural resemblance to glutamine. apexbt.comharvard.edu
This compound functions as a potent antagonist of glutamine-dependent amidotransferases. biosynth.comnih.govcaymanchem.com These enzymes are crucial for transferring the amide group of glutamine to various acceptor molecules in a range of biosynthetic pathways. biosynth.comasm.orgpeoi.net By binding to the glutamine-binding site of these enzymes, this compound blocks their normal function. nih.govcaymanchem.comasm.org This inhibition can be irreversible in some cases, as this compound can form covalent bonds with cysteine residues within the active site of these enzymes. apexbt.comnih.gov
A major consequence of this compound's antagonism of glutamine-dependent enzymes is the potent inhibition of the de novo purine (B94841) biosynthesis pathway. wikipedia.orgbiosynth.comnih.govharvard.eduasm.org This pathway is essential for the synthesis of purine nucleotides, the building blocks of DNA and RNA. nih.govpeoi.net this compound's inhibitory effect on this pathway has been observed in various cell types, including leukemia cells and skeletal muscle. apexbt.comnih.gov
This compound specifically and potently inhibits formylglycinamide ribotide (FGAR) amidotransferase, a key enzyme in the de novo purine synthesis pathway. nih.govasm.org This enzyme catalyzes the conversion of formylglycinamide ribotide (FGAR) to formylglycinamidine ribotide (FGAM), a critical step that requires glutamine as the amide donor. asm.orgbiologists.com this compound competitively inhibits the binding of glutamine to FGAR amidotransferase, and has been shown to form a covalent bond with a cysteine residue in the enzyme's active site. nih.govresearchgate.net This action effectively halts the progression of the purine synthesis pathway. asm.orgbiologists.com Studies have shown that in the presence of azaserine (B1665924), cells accumulate FGAR. nih.gov The inhibition of FGAR amidotransferase by this compound is more sensitive than its effect on other glutamine-utilizing steps in purine synthesis. asm.orgresearchgate.net
The inhibition of de novo purine biosynthesis by this compound has profound consequences for nucleic acid synthesis. wikipedia.orgnih.gov By blocking the production of purine nucleotides, such as AMP and GMP, this compound effectively starves the cell of the necessary precursors for DNA and RNA synthesis. nih.govharvard.edudmvasudevan.com This disruption of nucleic acid production is a primary contributor to the cytotoxic effects of this compound, particularly in rapidly proliferating cells that have a high demand for nucleotides. apexbt.comvaia.comharvard.edu The inhibition of this pathway ultimately leads to a halt in cell division and can trigger cell death. apexbt.comvaia.com
Inhibition of De Novo Purine Biosynthesis
Specific Inhibition of Formylglycinamide Ribotide Amidotransferase (FGAR Amidotransferase)
Perturbation of Hexosamine Biosynthetic Pathway (HBP)
In addition to its effects on purine synthesis, this compound also perturbs the hexosamine biosynthetic pathway (HBP). caymanchem.commdpi.comumich.edu This pathway is a branch of glycolysis that produces UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial substrate for protein and lipid glycosylation. umich.edumdpi.com
This compound inhibits glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), the first and rate-limiting enzyme of the HBP. mdpi.comaging-us.comnih.govphysiology.org GFAT catalyzes the conversion of fructose-6-phosphate and glutamine to glucosamine-6-phosphate. mdpi.comphysiology.org As a glutamine analog, this compound competitively inhibits GFAT, thereby reducing the flux through the HBP. mdpi.comnih.govdergipark.org.tr This inhibition leads to a decrease in the intracellular pool of UDP-GlcNAc. mdpi.commdpi.com The disruption of the HBP by this compound has been shown to have various cellular effects, including impacting pancreatic beta-cell development and preventing endothelial inflammation under hyperglycemic conditions. caymanchem.comnih.gov
Downstream Effects on Glycosaminoglycan Synthesis and O-Linked Protein Glycosylation
This compound significantly impacts the hexosamine biosynthesis pathway (HBP), a crucial route for the production of UDP-N-acetylglucosamine (UDP-GlcNAc). caymanchem.comtargetmol.com By inhibiting glutamine:fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the HBP, this compound curtails the flux of glucose into this pathway. mdpi.comphysiology.org This inhibition has direct downstream consequences for two major cellular processes: O-linked protein glycosylation and glycosaminoglycan (GAG) synthesis.
O-linked protein glycosylation involves the attachment of a single N-acetylglucosamine (O-GlcNAc) molecule to serine and threonine residues of nuclear and cytoplasmic proteins. biochemia-medica.comoup.com This modification is dynamic and plays a role in various cellular functions, including signal transduction. biochemia-medica.comoup.com By reducing the availability of the substrate UDP-GlcNAc, this compound treatment leads to a decrease in global O-linked protein glycosylation. physiology.orgnih.govnih.gov This effect has been demonstrated in multiple cell types, including neuronal cells and pancreatic islets. nih.govnih.gov
Similarly, the synthesis of glycosaminoglycans, which are essential components of proteoglycans and the extracellular matrix, relies on precursors from the HBP. physiology.orgpnas.org Research in pancreatic islet cells has shown that this compound treatment leads to a significant reduction in GAG synthesis, including heparan sulfate (B86663). nih.govnih.gov This finding was noteworthy because a previous study in arterial smooth muscle cells had reported no such effect, suggesting that the reliance of GAG synthesis on the HBP can be cell-type specific. physiology.orgnih.gov The reduction in both O-linked protein glycosylation and GAG synthesis by this compound has been linked to a decrease in islet amyloid formation in experimental models. physiology.orgnih.govnih.gov
| Pathway/Process | Target Enzyme | Effect of this compound | Downstream Consequence | References |
|---|---|---|---|---|
| Hexosamine Biosynthesis Pathway (HBP) | Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Inhibition | Decreased production of UDP-GlcNAc | mdpi.comphysiology.org |
| O-Linked Protein Glycosylation | O-GlcNAc Transferase (OGT) - Substrate limited | Indirect Inhibition (substrate depletion) | Reduced attachment of O-GlcNAc to proteins | physiology.orgnih.govnih.gov |
| Glycosaminoglycan (GAG) Synthesis | Various glycosyltransferases - Substrate limited | Indirect Inhibition (substrate depletion) | Reduced synthesis of GAGs like heparan sulfate | nih.govnih.gov |
Interaction with Other Enzymatic Systems and Transporters
Beyond its well-documented role as a glutamine antagonist in nucleotide biosynthesis, this compound interacts with a range of other enzymes and cellular transport systems.
Inhibition of γ-Glutamyltransferase (GGT)
This compound is a potent, irreversible inhibitor of γ-Glutamyltransferase (GGT), a cell-surface enzyme involved in glutathione (B108866) metabolism. scbt.comresearchpublish.comnih.gov The mechanism of inhibition involves this compound acting as a glutamine analog and binding directly to the enzyme's substrate-binding pocket. nih.govwikipedia.org Crystallographic studies of E. coli GGT have shown that this compound forms a covalent bond with the catalytic threonine residue (Thr391). nih.gov This interaction leads to the formation of a stable tetrahedral intermediate, which is stabilized by the enzyme's oxyanion hole, effectively disrupting the normal catalytic cycle of GGT. scbt.comnih.gov This irreversible binding prevents GGT from breaking down extracellular glutathione, a key process for supplying cells with cysteine for intracellular synthesis of new glutathione. nih.gov
Inhibition of Glucosamine-6-Phosphate Isomerase
This compound inhibits glucosamine-6-phosphate isomerase (also known as glucosamine-6-phosphate synthase), the enzyme that converts fructose-6-phosphate to glucosamine-6-phosphate. caymanchem.comtargetmol.comcapes.gov.br This enzyme catalyzes the first committed step in the biosynthesis of amino sugar-nucleotide precursors for bacterial peptidoglycan. As a glutamine analog, this compound interferes with the enzyme's glutamine-utilizing activity. targetmol.comnih.gov It is considered a non-selective inhibitor because it can also interact with other enzymes that use glutamine as a substrate. nih.gov
Modulation of Membrane Transport Systems (e.g., L-Leucine-Favoring System, L-Proline, Alpha-Methyl D-Glucoside)
Research has demonstrated that this compound can modulate the activity of several amino acid and glucose transport systems. In rat renal brush-border membrane vesicles, this compound inhibits the sodium-dependent transport of both L-proline and the glucose analog alpha-methyl D-glucoside. nih.gov
L-Proline Transport: this compound acts as a non-competitive inhibitor, reducing the maximum transport velocity (Vmax) without affecting the substrate binding affinity (Km). nih.gov
Alpha-Methyl D-Glucoside Transport: The inhibition is more complex, involving a 66% increase in the Michaelis-Menten constant (Km1) and a 44% decrease in the maximum velocity (Vmax1) of the high-affinity transport system. nih.gov In the presence of this compound, the low-affinity transport system becomes the primary contributor to uptake. nih.gov
Additionally, some research suggests this compound may be useful in identifying the L-leucine-favoring system transporter in human T-lymphocytes. wikipedia.org
| Transport System | Substrate | Effect of this compound | Kinetic Changes | References |
|---|---|---|---|---|
| Proline Transport System | L-Proline | Non-competitive inhibition | Vmax1 and Vmax2 decreased by 37% and 27%; Km values unaffected | nih.gov |
| Methyl α-D-glucoside Transport System | Alpha-Methyl D-Glucoside | Mixed inhibition | Km1 increased by 66%; Vmax1 decreased by 44% | nih.gov |
| L-System | L-Leucine | Potential interaction/inhibition | Not detailed | wikipedia.org |
Antagonistic Activity at Muscarinic Acetylcholine (B1216132) Receptors (M3)
This compound exhibits antagonistic activity at M3 muscarinic acetylcholine receptors. researchpublish.com These receptors are G-protein coupled receptors that are widely distributed and mediate various parasympathetic functions, such as smooth muscle contraction. nih.govfrontiersin.org Docking studies have indicated a significant binding interaction between this compound and the M3 receptor, suggesting that it can act as an antagonist to inhibit cellular processes mediated by this receptor, such as cell proliferation in certain cancer models. researchpublish.com
Interaction with Glutamine Synthetase
The interaction between this compound and glutamine synthetase (GS), the enzyme that synthesizes glutamine from glutamate (B1630785) and ammonia, appears to be context-dependent. In some studies, particularly in cancer cell lines, treatment with this compound led to a marked decrease in both the mRNA and protein expression of glutamine synthetase. researchgate.netnih.govresearchgate.net This resulted in a time-dependent reduction of intracellular glutamine concentrations. researchgate.net Docking analyses further supported a strong binding affinity between this compound and glutamine synthetase. researchgate.netnih.gov
Conversely, in the cyanobacterium Prochlorococcus, this compound, which inhibits the subsequent enzyme in the nitrogen assimilation pathway (glutamate synthase), was found to cause a rapid increase in both the activity and concentration of glutamine synthetase. nih.gov This suggests that in this organism, the regulation of GS is not directly controlled by glutamine levels and that the effect of this compound on GS can be indirect and vary between different biological systems. nih.gov
This compound-Induced DNA Adduct Formation and Damage Mechanisms
This compound is known to induce DNA damage, a characteristic that contributes to its cytotoxic and mutagenic properties. nih.gov The formation of DNA adducts by this compound is a critical aspect of its mechanism of action.
Research has revealed that this compound can directly react with deoxyguanosine (dG), a fundamental component of DNA. acs.orgnih.gov This direct alkylation is a significant pathway for this compound-induced DNA damage. Studies have shown that this compound reacts directly with guanosine (B1672433) and oligonucleotides. acs.orgnih.govresearchgate.net This reaction leads to the formation of an intermediate, which then decomposes to form stable DNA adducts. acs.orgnih.gov
A key DNA adduct formed from the action of this compound is O6-carboxymethyldeoxyguanosine (O6-CMdG). acs.orgnih.govacs.org The formation of O6-CMdG has been observed in cells exposed to L-azaserine. acs.org In addition to O6-CMdG, this compound can also lead to the formation of the methyl adduct O6-methyldeoxyguanosine (O6-MedG). acs.orgnih.gov However, O6-CMdG is typically the more abundant lesion. researchgate.net
The process involves an intermediate adduct, O6-serine-CMdG (O6-Ser-CMdG), which forms from the direct reaction of L-azaserine with deoxyguanosine. acs.orgnih.gov This intermediate is unstable and spontaneously hydrolyzes to form the more stable O6-CMdG adduct. acs.orgnih.govresearchgate.net The levels of both O6-CMdG and O6-MedG have been shown to increase in human colon epithelial cells in a dose- and time-dependent manner following exposure to L-azaserine, with maximal adduct levels observed after 48 hours. acs.orgnih.gov
Table 1: DNA Adducts Formed by this compound
| Adduct Name | Abbreviation | Formation Pathway |
|---|---|---|
| O6-Carboxymethyldeoxyguanosine | O6-CMdG | Formed via direct alkylation and subsequent hydrolysis of an intermediate. acs.orgnih.gov |
| O6-Methyldeoxyguanosine | O6-MedG | Formed alongside O6-CMdG, but typically at lower levels. acs.orgethz.ch |
| O6-serine-CMdG | O6-Ser-CMdG | An intermediate adduct that spontaneously decomposes to O6-CMdG. acs.orgnih.gov |
| 7-Carboxymethylguanine | 7-CMG | Identified in DNA from pancreatic acinar cells exposed to azaserine. ethz.ch |
Historically, it was hypothesized that this compound's ability to form carboxymethyl adducts stemmed from its conversion to diazoacetate, a reactive alkylating agent. acs.orgresearchgate.net Two primary mechanisms for this conversion have been proposed:
Spontaneous Hydrolysis: This non-enzymatic pathway suggests that L-azaserine spontaneously breaks down to yield L-serine and diazoacetate. acs.orgresearchgate.netresearchgate.net The resulting diazoacetate could then carboxymethylate DNA. acs.org However, studies have shown that L-azaserine is stable under physiological conditions, questioning the significance of this pathway in a cellular environment. acs.orgnih.govresearchgate.net
Enzymatic β-elimination: This pathway involves the enzymatic conversion of L-azaserine to diazoacetate and pyruvate. acs.orgresearchgate.netresearchgate.net Evidence for this mechanism was established using enzyme extracts from mouse liver. acs.org
While the formation of diazoacetate was a long-standing hypothesis, more recent findings support the direct reaction of L-azaserine with deoxyguanosine as a key mechanism for DNA adduct formation under physiological conditions. acs.orgnih.gov This direct alkylation pathway, leading to the O6-Ser-CMdG intermediate, provides a more complete picture of how this compound induces DNA damage. acs.org
Formation of O6-Carboxymethyldeoxyguanosine (O6-CMdG) and Related Adducts
Antioxidant and Anti-inflammatory Effects in Cellular Contexts
Beyond its role as a DNA-damaging agent, this compound has also been shown to exhibit antioxidant and anti-inflammatory properties in certain cellular contexts. caymanchem.com
This compound has been demonstrated to protect against endothelial damage induced by high glucose conditions through its antioxidant effects. caymanchem.comnih.govresearchgate.net This protective action is independent of its inhibitory effect on the hexosamine biosynthesis pathway. nih.govresearchgate.net
Studies have shown that this compound can inhibit oxidative stress, including the generation of superoxide (B77818) and peroxynitrite, in human endothelial cells. nih.gov This effect is partly attributed to the upregulation of the antioxidant enzyme manganese-superoxide dismutase (MnSOD). nih.gov In cells cultured under low-glucose conditions, where there is no increased flux through the hexosamine biosynthesis pathway, azaserine still enhanced MnSOD protein levels and inhibited oxidative stress. nih.gov Furthermore, this compound treatment has been observed to lead to an increase in reactive oxygen species (ROS), which can result in oxidative DNA damage and apoptosis. nih.gov
This compound has been found to inhibit the expression of endothelial adhesion molecules, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), which are crucial in the inflammatory process. nih.govphysiology.orgresearchgate.net
In human endothelial cells stimulated with TNF-α under high-glucose conditions, this compound significantly inhibited the expression of both VCAM-1 and ICAM-1. physiology.orgresearchgate.net This inhibitory effect was also observed under low-glucose conditions, further supporting the idea that the anti-inflammatory action of azaserine is not solely dependent on its inhibition of the hexosamine biosynthesis pathway. physiology.orgresearchgate.net The reduction in adhesion molecule expression is linked to azaserine's ability to suppress oxidative stress. nih.gov Additionally, in breast cancer cells, azaserine treatment promoted the production of anti-inflammatory cytokines IL-4 and IL-10 while reducing the pro-inflammatory cytokine TNF-α. nih.gov
Table 2: Effects of this compound on Oxidative Stress and Inflammation Markers
| Marker | Effect of this compound | Cellular Context |
|---|---|---|
| Superoxide Generation | Inhibition | Human Endothelial Cells researchgate.net |
| Peroxynitrite Formation | Inhibition | Human Endothelial Cells nih.gov |
| Manganese-Superoxide Dismutase (MnSOD) | Upregulation | Human Endothelial Cells nih.gov |
| VCAM-1 Expression | Inhibition | Human Endothelial Cells physiology.orgresearchgate.net |
| ICAM-1 Expression | Inhibition | Human Endothelial Cells physiology.orgresearchgate.net |
| IL-4 and IL-10 | Increased Production | MCF-7 Breast Cancer Cells nih.gov |
| TNF-α | Reduced Production | MCF-7 Breast Cancer Cells nih.gov |
D Azaserine As a Research Tool in Cellular and Metabolic Studies
Application in Studying Glutamine-Dependent Metabolic Pathways
D-Azaserine's primary utility in metabolic research stems from its ability to act as a glutamine antagonist. caymanchem.com Glutamine is a vital substrate for a multitude of biosynthetic pathways, and by blocking its utilization, this compound helps to unravel the dependencies of these pathways on glutamine. frontiersin.orgembopress.org
As a glutamine analog, this compound effectively inhibits glutamine-dependent amidotransferases. caymanchem.com These enzymes are crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.gov For instance, research has shown that this compound can significantly dampen de novo purine (B94841) synthesis. nih.gov It also affects folate metabolism, which is interconnected with purine and pyrimidine (B1678525) synthesis. nih.gov One of the key enzymes inhibited by this compound is glutamine-fructose-6-phosphate amidotransferase (GFAT), the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP). caymanchem.comresearchpublish.com The HBP is responsible for producing UDP-N-acetylglucosamine (UDP-GlcNAc), a crucial molecule for protein glycosylation. caymanchem.com By inhibiting GFAT, this compound provides a method to study the roles of the HBP in various cellular functions and disease states. caymanchem.comresearchpublish.com
The compound is extensively used to explore the metabolic reprogramming that occurs in cancer cells, many of which exhibit a strong dependence on glutamine for their proliferation and survival, a phenomenon often termed "glutamine addiction". caymanchem.comfrontiersin.org Studies have utilized this compound to demonstrate the reliance of certain cancer cells on de novo nucleotide biosynthesis fueled by glutamine. nih.gov For example, in cells lacking the mitochondrial sirtuin SIRT3, which show increased glutamine consumption, this compound was identified as a potent inhibitor of their proliferation by disrupting nucleotide metabolism. nih.gov
The table below summarizes key glutamine-dependent enzymes and pathways inhibited by this compound, highlighting its role as a research tool.
| Enzyme/Pathway | Function | Impact of this compound Inhibition | Reference(s) |
| Glutamine-dependent amidotransferases | Transfer of an amino group from glutamine for nucleotide biosynthesis. | Inhibition of de novo purine and pyrimidine synthesis. | caymanchem.comnih.gov |
| Glutamine-fructose-6-phosphate amidotransferase (GFAT) | Rate-limiting step in the Hexosamine Biosynthetic Pathway (HBP). | Blocks the production of UDP-GlcNAc, affecting protein glycosylation. | caymanchem.comresearchpublish.com |
| Phosphoribosyl pyrophosphate amidotransferase (PPAT) | First rate-limiting enzyme in de novo purine synthesis. | Decreased purine synthesis, impacting DNA and RNA production. | nih.gov |
Utilisation in ¹³C Metabolic Flux Analysis (MFA)
¹³C Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways in living cells. creative-proteomics.comnih.gov It involves feeding cells a substrate labeled with the stable isotope ¹³C, such as ¹³C-glucose, and then measuring the distribution of the ¹³C label in downstream metabolites. creative-proteomics.com this compound is used in conjunction with ¹³C MFA to investigate how the inhibition of specific glutamine-dependent pathways perturbs the entire metabolic network. researchgate.netmdpi.com
A key finding from such studies is that the targeted inhibition of a single pathway can lead to widespread, compensatory changes across the metabolic network. researchgate.netmdpi.com For instance, in Human Umbilical Vein Endothelial Cells (HUVECs) treated with this compound, while the primary effect was a change in the ¹³C enrichment of UDP-GlcNAc (the product of the HBP), there were also significant alterations in other central metabolic pathways. researchgate.netmdpi.comnih.gov Notably, these cells exhibited a two- to three-fold increase in glutamine uptake, suggesting a compensatory mechanism to overcome the metabolic block. researchgate.netnih.gov
The table below presents data from a ¹³C MFA study on HUVECs, illustrating the network-wide impact of this compound.
| Metabolic Parameter | Untreated HUVECs | This compound-Treated HUVECs | Implication | Reference(s) |
| Glutamine Uptake | Baseline | 2-3 times higher | Compensatory response to HBP inhibition. | researchgate.netnih.gov |
| ¹³C Enrichment in UDP-GlcNAc | High | Significantly altered | Direct effect of GFAT inhibition by this compound. | researchgate.netmdpi.comnih.gov |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) Flux | Baseline | Increased | Systemic metabolic reprogramming. | researchgate.netmdpi.comnih.gov |
| TCA Cycle Activity | Baseline | Increased | Systemic metabolic reprogramming. | researchgate.netmdpi.comnih.gov |
The tricarboxylic acid (TCA) cycle is the central hub of cellular respiration, responsible for generating energy and biosynthetic precursors. oatext.com The pentose phosphate pathway (PPP) runs parallel to glycolysis and is a major source of NADPH (for antioxidant defense and biosynthesis) and precursors for nucleotide synthesis. oatext.comsemanticscholar.org
¹³C MFA studies using this compound have provided specific insights into the interplay between the HBP, the TCA cycle, and the PPP in endothelial cells. researchgate.netmdpi.com Contrary to the effects of inhibitors of other glycolytic side branches, which led to decreased PPP flux, this compound treatment resulted in an increase in both PPP flux and TCA cycle activity. researchgate.netmdpi.comnih.gov This suggests that when the HBP is blocked, endothelial cells reroute glucose and other carbons to enhance both anabolic (via PPP) and catabolic (via TCA cycle) processes, likely to maintain cellular homeostasis and energy levels. researchgate.netresearchgate.net These findings highlight the metabolic flexibility of endothelial cells and the importance of studying systemic effects when developing targeted metabolic therapies. researchgate.netmdpi.com
Analysis of Endothelial Metabolic Network Perturbations
Investigation of DNA Damage and Repair Mechanisms
This compound is not only a metabolic inhibitor but also a known carcinogen that induces DNA damage. acs.orgaacrjournals.org This property makes it a valuable research tool for investigating the mechanisms of DNA lesion formation and the cellular responses to such damage, including DNA repair pathways. acs.orgashdin.com
N-nitroso compounds (NOCs) are a class of carcinogens found in the environment and formed endogenously. acs.orgnih.gov Some NOCs are metabolized to diazoacetate, a reactive species that can carboxymethylate DNA. acs.orgnih.gov this compound is widely used as a chemical probe in this area of research because it also leads to the formation of carboxymethylated DNA adducts, specifically O⁶-carboxymethyldeoxyguanosine (O⁶-CMdG), as well as the methylated adduct O⁶-methyldeoxyguanosine (O⁶-MedG). acs.orgresearchgate.netacs.org
By using this compound to induce these specific lesions, scientists can study the biological consequences of this type of DNA damage and identify the factors and pathways that influence their formation. acs.orgethz.ch Recent research has elucidated the chemical mechanism, showing that this compound can react directly with deoxyguanosine to form an intermediate that then decomposes to O⁶-CMdG. acs.orgresearchgate.net This understanding solidifies the use of this compound as a reliable tool to mimic and study the DNA-damaging effects of certain N-nitroso compounds. acs.orgethz.ch
A critical aspect of studying DNA damage is the ability to accurately quantify the levels of specific lesions within cells. Highly sensitive analytical techniques, such as nanoflow liquid chromatography-nanoelectrospray ionization-tandem mass spectrometry (nLC-nESI-MS³), have been developed to simultaneously measure different DNA adducts. acs.orgnih.gov
Using these methods, researchers have quantified the formation of O⁶-CMdG and O⁶-MedG in human cell lines treated with this compound. acs.orgnih.gov Studies in human skin fibroblasts and colorectal carcinoma cells revealed a dose-dependent increase in both O⁶-CMdG and O⁶-MedG levels following exposure to this compound. acs.orgnih.gov Interestingly, the induction of another lesion, N⁶-carboxymethyl-2′-deoxyadenosine (N⁶-CMdA), did not show a clear dose-dependency, suggesting the existence of efficient cellular repair mechanisms for this specific adduct. acs.orgnih.gov Such quantitative data is crucial for understanding the repair capacities of cells and the potential mutagenic consequences of these lesions. nih.govnih.gov
The table below shows the dose-dependent formation of DNA lesions in HCT-116 human colorectal carcinoma cells after treatment with this compound.
| This compound Concentration (µM) | O⁶-CMdG (lesions per 10⁷ nucleosides) | O⁶-MedG (lesions per 10⁷ nucleosides) | Reference(s) |
| 0 | 0.247 | 0.07 | nih.gov |
| 450 | 9.12 | 0.52 | nih.gov |
Chemical Probe for N-Nitroso Compound Exposure Research
Probing Glucose Metabolism and Developmental Processes
This compound, a glutamine analog, serves as a critical research tool for investigating the intricate connections between glucose metabolism and cellular development. caymanchem.comwikipedia.org Its utility stems from its ability to inhibit key enzymatic pathways that are dependent on glutamine, most notably the hexosamine biosynthetic pathway (HBP). caymanchem.comwikipedia.org By blocking the rate-limiting enzyme of the HBP, glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT), this compound allows researchers to dissect the roles of this pathway in various physiological and pathological processes. aging-us.compnas.orgresearchgate.net
Under conditions of high glucose (hyperglycemia), a significant portion of glucose enters the HBP. caymanchem.com this compound's inhibitory action on this pathway has been instrumental in studies of glucotoxicity, particularly in pancreatic β-cells. aging-us.com Research has shown that prolonged exposure to high glucose impairs the function of β-cells, an effect that can be prevented by the application of this compound. aging-us.com This suggests that the detrimental effects of high glucose on these cells are mediated, at least in part, through the HBP. aging-us.com For instance, in rat β-cells cultured in high glucose, the normal cytosolic Ca2+ response to a physiological glucose challenge is impaired. aging-us.com However, when co-incubated with this compound, this impairment is prevented, highlighting the pathway's role in glucotoxicity. aging-us.com
The research applications of this compound extend to understanding developmental processes. Studies on mammalian gastrulation have utilized this compound to demonstrate the necessity of the HBP for the proper acquisition and maintenance of the mesoderm fate. nih.gov Inhibition of the HBP with this compound was found to impair the elongation of the primitive streak and reduce the expression of key mesodermal transcription factors, a phenotype that could be rescued by providing a downstream product of the HBP. nih.gov This indicates that glucose metabolism via the HBP is not just for providing energy, but plays a crucial signaling role during early embryonic development. nih.gov
Table 1: Effects of this compound on Glucose Metabolism and Developmental Processes
| Experimental Model | Condition | Effect of this compound | Key Finding | Reference |
|---|---|---|---|---|
| Rat pancreatic β-cells | High glucose culture | Prevents impairment of cytosolic Ca2+ response | The hexosamine pathway is a major contributor to glucotoxicity in β-cells. | aging-us.com |
| Neonatal rat cardiomyocytes | Hyperglycemia | Prevents the attenuation of capacitative Ca2+ entry | The hexosamine pathway is implicated in hyperglycemia's negative effects on heart muscle cell function. | diabetesjournals.org |
| Mouse embryos (ex vivo culture) | Gastrulation | Impairs primitive streak elongation and mesoderm gene expression | The hexosamine biosynthetic pathway is essential for mesoderm fate acquisition during early development. | nih.gov |
| Aortic endothelial cells | High glucose | Prevents increased PAI-1 expression | Hyperglycemia-induced mitochondrial superoxide (B77818) overproduction activates the hexosamine pathway, leading to changes in gene expression. | pnas.org |
Studies on Islet Amyloid Formation
This compound has been employed as a valuable chemical probe in studies investigating the mechanisms of islet amyloid formation, a pathological hallmark of type 2 diabetes. diva-portal.orgdiabetesjournals.org These amyloid deposits are primarily composed of aggregated islet amyloid polypeptide (IAPP), and their formation is associated with β-cell dysfunction and death. diabetesjournals.orgnih.gov Research has revealed that other components, such as heparan sulfate (B86663) proteoglycans (HSPGs), are also present in these amyloid deposits and are thought to play a role in facilitating IAPP aggregation. physiology.org
The synthesis of glycosaminoglycans (GAGs), the carbohydrate side chains of proteoglycans like HSPGs, is dependent on the hexosamine biosynthetic pathway (HBP). physiology.org As an inhibitor of the HBP, this compound has been used to explore the link between this metabolic pathway and islet amyloidogenesis. physiology.org Studies using islets from human IAPP transgenic mice, a model for islet amyloid formation, have shown that treatment with this compound leads to a significant reduction in the prevalence and severity of islet amyloid deposits. physiology.org
The mechanism by which this compound reduces amyloid formation is linked to its inhibition of GAG synthesis. physiology.org By blocking the HBP, this compound decreases the availability of substrates required for the synthesis of GAGs and for O-linked protein glycosylation. physiology.org This reduction in GAG synthesis is thought to inhibit the initial steps of IAPP aggregation, where IAPP is believed to interact with HSPGs, leading to a high local concentration of the peptide and promoting its assembly into amyloid fibrils. nih.govphysiology.org The inhibition of islet amyloid formation by this compound was associated with an increase in β-cell area, suggesting that targeting the HBP could be a potential strategy to preserve β-cell mass in type 2 diabetes. physiology.org
Table 2: Research Findings on this compound and Islet Amyloid Formation
| Experimental System | Key Intervention | Observed Effect on Amyloid | Associated Cellular/Molecular Changes | Reference |
|---|---|---|---|---|
| Islets from hIAPP transgenic mice | Incubation with this compound (20 μM) | Marked reduction in islet amyloid prevalence and severity | Reduced O-linked protein glycosylation and GAG synthesis; Increased β-cell area. | physiology.org |
| β-TC3 cells | Incubation with this compound (20 μM) | Not directly measured | Reduced incorporation of [35S]sulfate into newly synthesized proteoglycans. | physiology.org |
| Cultured human islets | Not directly tested with this compound, but conceptual link established | Inhibition of GAG synthesis is proposed to reduce amyloid. | Suppression of proIAPP expression via siRNA inhibited amyloid formation and enhanced β-cell survival. | diabetesjournals.orgphysiology.org |
Chemical Synthesis and Analogues of D Azaserine for Research Purposes
Synthetic Methodologies for D-Azaserine and Related Diazo Compounds
The synthesis of diazo compounds, including this compound, relies on several established chemical methods. The high reactivity of the diazo group necessitates careful selection of synthetic routes to ensure stability and yield. nih.gov General methods for preparing diazocarbonyl compounds, a class that includes this compound, often involve diazo transfer reactions or the diazotization of primary amines. nih.govscielo.br
Diazo Transfer: This widely used technique involves the transfer of a diazo group from a donor, such as a sulfonyl azide (B81097), to a carbonyl compound with an acidic α-position. scielo.br The reaction can be catalyzed by a base to activate the acceptor molecule. scielo.br While effective, this method can present challenges related to the thermal stability of the azide reagents and the removal of sulfonamide byproducts. scielo.br
Diazotization of Amines: This method involves the reaction of a primary amine with a nitrosating agent, like sodium nitrite (B80452), in an acidic aqueous solution. scielo.br It is a fundamental process for generating diazo compounds from amino acid precursors. scielo.br
Other Methods: Additional strategies for synthesizing diazo compounds include the acylation of diazoalkanes, the decomposition or oxidation of hydrazones, and the fragmentation of triazenes. nih.govresearchgate.net The choice of method depends on the specific substrate and the desired complexity of the final diazo compound. scielo.bracs.org
| Synthetic Method | Description | Key Reagents | Reference |
| Diazo Transfer | Transfer of a diazo group from a donor to an active methylene (B1212753) compound. | Sulfonyl azides, Base catalyst | scielo.br |
| Diazotization of Amines | Reaction of a primary amine with a nitrosating agent. | Sodium nitrite, Acid | scielo.br |
| Hydrazone Oxidation | Dehydrogenation of hydrazones using oxidizing agents. | Varies (e.g., metal oxides) | nih.govacs.org |
Deuterium-Labeled Synthesis Approaches
Isotopically labeled compounds are indispensable for mechanistic studies and as internal standards in mass spectrometry analysis. nih.gov The synthesis of deuterium-labeled this compound has been achieved through efficient H-D exchange protocols.
A notable method employs a mixture of acetonitrile (B52724) and deuterium (B1214612) oxide (D₂O) with a catalytic amount of potassium carbonate. thieme-connect.comresearchgate.net This system facilitates a one-pot–one-cycle procedure to produce α-D-diazoacetates, α-D-diazoacetamides, or α-D-diazoketones from their non-deuterated precursors. thieme-connect.comresearchgate.net This approach was successfully used for the first reported isotope-labeled synthesis of N-Boc-α-D-azaserine, achieving excellent levels of deuterium incorporation (≥95%). thieme-connect.comresearchgate.net The reaction proceeds at ambient temperature and is completed within two hours, utilizing inexpensive and readily available materials. thieme-connect.comresearchgate.net
Other general methods for selective deuterium labeling involve palladium on carbon (Pd/C) catalysts with D₂O, where D₂ gas is generated in situ. mdpi.com These techniques are valued for being environmentally benign alternatives for creating labeled amino acids and other building blocks. mdpi.com
One-Pot/One-Cycle Procedures for α-D-Diazoacetates and Derivatives
The development of one-pot synthesis procedures offers significant advantages in terms of efficiency, reduced waste, and operational simplicity. For α-D-diazoacetates and related structures, a highly effective one-pot–one-cycle procedure has been established. thieme-connect.comresearchgate.net
This procedure uses a catalytic system of 0.1 to 1 mol% potassium carbonate in an acetonitrile-deuterium oxide mixture at room temperature. researchgate.net It allows for the direct conversion of non-deuterated α-diazoacetates, α-diazoacetamides, and α-diazoketones into their deuterated forms. thieme-connect.comresearchgate.net The protocol is distinguished by its mild reaction conditions, speed, high yields, and excellent deuterium incorporation. thieme-connect.comresearchgate.net This methodology highlights a practical and efficient route for accessing a diverse range of α-D-diazo carbonyl compounds for research applications. molaid.com The versatility of α-allyldiazoacetates has also been leveraged in one-pot processes to generate complex molecular scaffolds like difluorobicyclo[1.1.1]pentanes. researchgate.netacs.org
Structure-Activity Relationship (SAR) Studies for Glutamine Antagonists
This compound functions as a glutamine antagonist, primarily by inhibiting enzymes involved in purine (B94841) biosynthesis that utilize glutamine as a substrate. nih.govvaia.com As an analogue of glutamine, it binds to the active sites of amidotransferases, preventing the natural metabolic reactions from occurring. vaia.com Understanding the structure-activity relationship (SAR) is key to designing more potent and selective inhibitors.
Docking studies have confirmed a strong binding affinity between Azaserine (B1665924) and glutamine synthetase, providing a molecular basis for its inhibitory action. mdpi.comsemanticscholar.org Treatment of cancer cells with Azaserine leads to a significant decrease in intracellular glutamine concentration, demonstrating its effective engagement with its target. mdpi.comsemanticscholar.org
SAR studies on related glutamine analogues have provided further insights. For a series of 5-n-substituted-2-(substituted benzenesulphonyl) glutamines, quantitative structure-activity relationship (QSAR) analyses revealed that antitumor activity is significantly correlated with specific physicochemical parameters. nih.gov
Key findings from these SAR studies include:
Electronic Parameters: The electronic properties (as described by the Hammett sigma constant, σ) of substituents on the aromatic ring system are a major determinant of activity. nih.gov The resonance factor, in particular, plays a crucial role. nih.gov
Steric Parameters: The steric bulk of substituents on the aliphatic side chain (described by the Taft steric parameter, E_s) also significantly influences biological activity. nih.gov
These findings suggest that modifications to the electronic landscape of the aromatic ring and the steric profile of the side chain are critical for optimizing the inhibitory potential of glutamine antagonists. Such studies are essential for the rational design of novel therapeutic agents that target glutamine metabolism in cancer. frontiersin.orgresearchgate.net
| Parameter | Influence on Activity | Description | Reference |
| Electronic (σ) | Significant | The electron-donating or -withdrawing nature of substituents on the aromatic ring impacts binding and reactivity. | nih.gov |
| Steric (E_s) | Significant | The size and shape of the side chain affect the fit within the enzyme's active site. | nih.gov |
| Steric (L) | Moderate | The length of the side chain substituent can influence interactions with the target protein. | nih.gov |
Advanced Methodologies in D Azaserine Research
In Vitro and In Vivo Biochemical Assays
Biochemical assays, both within controlled laboratory settings (in vitro) and in living organisms (in vivo), have been fundamental to understanding the biological relevance of D-azaserine.
In Vitro Assays: In vitro studies have been crucial for dissecting the enzymatic steps involved in this compound biosynthesis. For instance, the heterologous expression of the aza gene cluster and the subsequent biochemical reconstitution of key enzymes have confirmed their direct role in producing azaserine (B1665924). nih.gov Researchers have utilized in vitro cascade reactions with purified enzymes like AzaBCMQ, along with substrates such as hydrazonoacetic acid (HAA), succinyl-CoA, ATP, and FAD, to biochemically support the involvement of an HYAA intermediate in the biosynthetic pathway. nih.gov An ATP-³²PPi exchange assay was employed to determine the substrate preference of the adenylation domain of the enzyme AzaD, identifying L-serine as a key component. researchgate.net Furthermore, in vitro enzyme assays with recombinant Azs proteins have detailed the pathway, showing that the diazo ester of azaserine is formed through the stepwise oxidation of the HAA moiety. rsc.org Other in vitro experiments have investigated the stability and reactivity of L-azaserine, revealing its stability under physiological and alkaline conditions but susceptibility to acid-catalyzed hydrolysis. acs.orgresearchgate.net These assays have also been used to study its effects on cellular processes, such as the inhibition of mitochondrial superoxide (B77818) generation in human umbilical vein endothelial cells under high glucose conditions. physiology.org
In Vivo Assays: In vivo experiments complement in vitro findings by providing a more holistic understanding within a biological system. Isotope feeding experiments in Streptomyces coelicolor have been used to trace the origins of the atoms in the azaserine molecule, confirming the incorporation of precursors like L-lysine, glycine (B1666218), and L-serine. researchgate.net Studies using rat models have investigated the carcinogenic potential of azaserine, demonstrating its ability to induce pancreatic cancer and cause damage to liver cells. These in vivo models are crucial for studying the development of neoplastic lesions from their early stages. Additionally, ex vivo studies on aortic rings have shown that azaserine can improve endothelium-dependent relaxations, highlighting its potential vascular effects. physiology.org
Spectrometric and Chromatographic Techniques
The precise detection and quantification of this compound and its metabolites have been made possible through the use of advanced spectrometric and chromatographic methods.
LC-MS has been an indispensable tool in this compound research. It has been used to identify azaserine production in newly discovered producing organisms and in heterologous hosts. nih.govresearchgate.net LC-MS based Ppant ejection assays were instrumental in detecting key intermediates in the azaserine biosynthetic pathway, such as the HYAA-Ppant fragment. nih.govresearchgate.net Furthermore, LC-MS has been employed to study the chemical reactivity of azaserine, for example, in identifying the products of its reaction with deoxyguanosine. acs.org This technique was also used to analyze the purity and stability of azaserine under various pH conditions. acs.org
For highly sensitive and specific quantification of DNA lesions induced by azaserine, a more advanced technique, nLC-nESI-MS³, has been developed. nih.govacs.orgnih.gov This method allows for the simultaneous measurement of multiple DNA adducts, such as O⁶-carboxymethyl-2'-deoxyguanosine (O⁶-CMdG), O⁶-methyl-2'-deoxyguanosine (O⁶-MedG), and N⁶-carboxymethyl-2'-deoxyadenosine (N⁶-CMdA), from very small amounts of DNA. nih.govacs.orgnih.gov The application of this technique has revealed a dose-dependent increase in O⁶-CMdG and O⁶-MedG levels in human cells treated with azaserine. acs.org
Coupled with mass spectrometry, stable isotope-dilution methods provide a high degree of accuracy for the quantification of specific molecules. ontosight.ai In this compound research, this approach has been integral to the nLC-nESI-MS³ methodology for measuring DNA adducts. nih.govacs.orgnih.gov By using stable isotope-labeled internal standards, researchers can precisely quantify the levels of carboxymethylated and methylated DNA lesions in cells exposed to azaserine. nih.gov This technique is essential for understanding the extent of DNA damage and the cellular response to azaserine exposure. acs.org
Nanoflow Liquid Chromatography-Nanoelectrospray Ionization Tandem Mass Spectrometry (nLC-nESI-MS³)
Computational Chemistry and Molecular Modeling
Computational approaches have provided valuable insights into the molecular interactions of this compound, complementing experimental findings. These methods allow for the simulation and prediction of behavior at the molecular level. kallipos.grgoogle.com
Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target. rsc.org In the context of this compound research, docking studies could be employed to understand its interaction with target enzymes. For example, docking simulations could model the binding of this compound to glutamine-utilizing enzymes, for which it acts as an antagonist. nih.govresearchgate.net These studies can help to identify key amino acid residues in the active site that are crucial for binding and inhibition, thereby guiding the design of new, more potent inhibitors. researchgate.net While specific docking studies focused solely on this compound are not detailed in the provided context, the principles of this methodology are highly applicable to understanding its mechanism of action.
Bioinformatic Analysis of Gene Clusters
Bioinformatic analysis has been instrumental in identifying and characterizing the biosynthetic gene clusters responsible for producing this compound. Initial investigations into the genome of the known azaserine producer, Streptomyces fragilis, led to the discovery of a putative azaserine biosynthetic gene (azs) cluster. oup.com This cluster is comprised of 21 genes. oup.comnih.gov A key finding from the bioinformatic analysis was the absence of genes related to the typical nitrous acid-dependent pathway for diazo group formation, suggesting an alternative biosynthetic route. oup.com Instead, the analysis revealed the presence of genes predicted to be involved in the synthesis of hydrazinoacetic acid (HAA), pointing to HAA as a key intermediate. oup.com
A similar ~25 kb biosynthetic gene cluster, designated aza, was identified in another azaserine-producing organism, Glycomyces harbinensis. nih.gov This cluster contains 19 open reading frames. nih.gov Comparative genomics and bioinformatic tools like antiSMASH and the EFI Genome Neighborhood Tool were employed to compare the aza cluster with known biosynthetic pathways. nih.gov This analysis revealed that a set of nine genes within the aza cluster (azaABCEFGMOQ) is homologous to genes involved in the biosynthesis of triacsin and s56-p1, which also utilize a hydrazonoacetic acid (HYAA) intermediate derived from L-lysine and glycine. nih.gov The presence of these N-N bond-forming enzyme homologs was a strong indicator for the cluster's role in azaserine biosynthesis. nih.gov
Bioinformatic predictions of the functions of individual genes within these clusters have guided further experimental validation. For instance, the azsR gene in the S. fragilis cluster is predicted to encode a LuxR family transcriptional regulator, and azsB is predicted to be a thioesterase. nih.gov The nonribosomal peptide synthetase (NRPS) AzsO was found to have a conserved DxxxxD motif, although with substitutions in other conserved residues, indicating its role in ester bond formation. nih.gov
| Gene (in S. fragilis "azs" cluster) | Gene (in G. harbinensis "aza" cluster) | Predicted Function | Homolog (Related Metabolite) |
|---|---|---|---|
| azsR | - | LuxR family regulator | AGG35693.1 (arginomycin) nih.gov |
| azsB | - | Thioesterase | ScoT nih.gov |
| azsO | AzaD | Nonribosomal peptide synthetase (NRPS) | - |
| azsP | AzaC | Adenylation domain | Tri29 columbia.edu |
| azsQ | AzaQ | Carrier protein (CP) | Tri30, Spb42 researchgate.net |
| azsS | AzaB | N-acetyltransferase | Tri31 columbia.edu |
| azsT | - | Acyl-CoA dehydrogenase-like | - |
| - | AzaM | Acyl-CoA dehydrogenase | Tri22 columbia.edu |
Genetic and Cell-Based Approaches
Gene Deletion and Heterologous Expression
Genetic manipulation techniques, particularly gene deletion and heterologous expression, have been crucial in confirming the function of the identified gene clusters and elucidating the this compound biosynthetic pathway. The entire aza gene cluster from G. harbinensis was successfully expressed in several heterologous hosts, including Streptomyces albus J1074, Streptomyces coelicolor M1152, and Streptomyces lividans TK64. nih.gov Production of azaserine was confirmed in all three hosts, with S. coelicolor demonstrating the most robust production. nih.gov Similarly, heterologous expression of the azs cluster from S. fragilis in S. albus, especially when combined with the forced expression of the regulatory gene azsR, resulted in the production of azaserine. nih.gov These experiments definitively linked the identified gene clusters to azaserine biosynthesis. nih.govnih.gov
Gene deletion studies have also provided significant insights. In Escherichia coli, deletion of the yfiK gene, which encodes a membrane export protein, was studied in the context of resistance to azaserine, an analog of O-acetylserine. nih.gov While a single deletion of yfiK did not produce a noticeable phenotype, its role as an exporter was confirmed through other means. nih.gov In studies of other biosynthetic pathways, gene deletion has been a standard method to define the boundaries of a gene cluster and to probe the function of specific genes, such as the final acetylation steps in kinamycin biosynthesis. researchgate.net Similar targeted gene deletion experiments within the aza and azs clusters are a logical next step to confirm the precise role of each enzyme in the this compound pathway. colab.wsacs.org Reintroduction of a deleted gene, or gene complementation, is often used to confirm that the observed effect is directly due to the gene's absence. aacrjournals.org
Cell Line-Based Cytotoxicity and Metabolic Assays
Cell-based assays have been fundamental in understanding the cytotoxic mechanisms of this compound. A significant portion of its toxicity stems from its role as a glutamine antagonist, which inhibits de novo purine (B94841) biosynthesis. oup.comcolumbia.edu This was demonstrated in Raji Burkitt's lymphoma cells, where a subline deficient in the purine salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT) was particularly sensitive to this compound, being killed by concentrations as low as 5 μM. oup.com In contrast, HPRT-proficient Raji cells were more resistant, and their resistance increased when the growth medium was supplemented with hypoxanthine (B114508), allowing purine synthesis to be bypassed. oup.com
However, inhibition of purine synthesis is not the sole mechanism of cytotoxicity. This compound also functions as a carboxymethylating agent, inducing DNA damage. oup.comapexbt.com Studies using lymphoblastoid cell lines from xeroderma pigmentosum (XP) patients, which are deficient in nucleotide excision repair (NER), revealed that these cells are significantly more sensitive to this compound than NER-proficient cells. oup.comnih.gov For example, XP group A cells showed complete growth inhibition at this compound concentrations as low as 15 μM, a concentration that did not affect NER-proficient Raji cells. oup.com This hypersensitivity indicates that the bulky carboxymethylated DNA adducts formed by this compound are major contributors to its lethality and are repaired by the NER pathway. oup.comnih.gov In contrast, the expression of O(6)-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that removes methyl groups, did not affect sensitivity to this compound in Raji cells, suggesting that O(6)-methylguanine is not a major cytotoxic lesion induced by the compound. oup.comapexbt.com
| Cell Line Type | Key Genetic Feature | Observed Effect of this compound | Effective Concentration |
|---|---|---|---|
| Raji Burkitt's Lymphoma (HPRT-) | Deficient in purine salvage pathway | High sensitivity to cell killing oup.com | ~5 μM oup.com |
| Raji Burkitt's Lymphoma (HPRT+) | Proficient in purine salvage pathway | More resistant, especially with hypoxanthine oup.com | Growth inhibition at 200-400 μM oup.com |
| Xeroderma Pigmentosum (XP) Group A | Deficient in Nucleotide Excision Repair (NER) | Hypersensitive to growth inhibition oup.com | ~15 μM oup.com |
| CHO UV20 | NER-deficient (ERCC1 mutant) | Increased sensitivity to cytotoxicity nih.gov | EC50 = 1.7 μM nih.gov |
| CHO UV20 + ERCC1 WT | NER-proficient (complemented) | Increased resistance to cytotoxicity nih.gov | EC50 = 5.7 μM nih.gov |
Future Directions and Emerging Research Avenues
Elucidating Uncharacterized Biosynthetic Pathways
The biosynthesis of D-azaserine, particularly the formation of its distinctive α-diazoester group, has been a long-standing puzzle. Recent breakthroughs have successfully identified the biosynthetic gene cluster (aza) responsible for its production in Streptomyces fragilis and Glycomyces harbinensis. nih.govrsc.orgnih.govacs.org Heterologous expression of the aza gene cluster in Streptomyces albus has confirmed its role in azaserine (B1665924) production. rsc.orgnih.gov
Research indicates a multi-step enzymatic process. rsc.org Isotope feeding and in vitro biochemical assays have implicated hydrazonoacetic acid (HYAA) as a key intermediate. nih.govosti.govnih.gov The proposed pathway involves the generation of a hydrazonoacetyl intermediate which then undergoes a 2-electron oxidation to form the α-diazoester. nih.govosti.govnih.govresearchgate.net This represents a distinct biosynthetic strategy for diazo group formation compared to previously known pathways. nih.gov
A key area of future research is the detailed biochemical characterization of each enzyme in the aza cluster. While bioinformatics has predicted the functions of many of the 21 genes in the cluster, in vitro characterization is needed to confirm their specific roles. rsc.orgresearchgate.net For example, the enzyme AzaF, predicted to be a D-amino acid oxidase-like enzyme involved in producing hydrazinoacetic acid (HAA), has proven difficult to express in a soluble form, hindering its direct study. nih.gov Further investigation into the nonribosomal peptide synthetase (NRPS) machinery, including the specific functions of the adenylation (A), heterocyclization (Cy), and carrier protein (CP) domains, is crucial for a complete understanding. rsc.orgacs.orgresearchgate.net Elucidating the precise mechanism of the final oxidation step that converts the hydrazone intermediate to the diazo group remains a significant goal. nih.govrsc.org
Table 1: Key Enzymes in the this compound Biosynthetic Pathway and Their Characterized or Putative Functions
| Enzyme/Protein | Proposed or Confirmed Function | Reference |
| AzaG | Lysine (B10760008) monooxygenase; catalyzes the oxidation of lysine. | nih.gov |
| AzaE | MetRS/cupin enzyme; links N-6-hydroxylysine with glycine (B1666218). | nih.gov |
| AzaF | D-amino acid oxidase-like enzyme; predicted to produce hydrazinoacetic acid (HAA). | nih.gov |
| AzaB, AzaC, AzaM, AzaQ | Involved in the conversion of HAA to a hydrazonoacetic acid (HYAA)-Ppant fragment. | nih.govresearchgate.net |
| AzsSPTF, AzsQ | Synthesize the 2-hydrazineylideneacetyl (HDA) moiety attached to the carrier protein AzsQ. | rsc.org |
| AzsD | Transfers the HDA moiety to the C-terminal CP domain of AzsN. | rsc.org |
| AzsO | Nonribosomal peptide synthetase; synthesizes O-(2-hydrazineylideneacetyl)serine. | rsc.org |
| AzsB | Thioesterase; hydrolyzes the product from AzsO. | rsc.org |
Developing Advanced Chemical Probes Based on this compound Scaffold
The structural similarity of this compound to glutamine makes it an effective inhibitor of glutamine-dependent enzymes, a characteristic that has been exploited for decades. nih.govnih.gov The reactive α-diazoester functionality, however, offers significant potential for the development of more sophisticated chemical probes. nih.gov These probes can be used for activity-based protein profiling (ABPP) to identify and characterize new enzyme targets and to study their roles in cellular processes.
Future research will likely focus on synthesizing a variety of this compound analogs. By modifying the serine backbone or the diazoacetyl group, researchers can fine-tune the probe's reactivity, selectivity, and cell permeability. These modifications could also incorporate reporter tags, such as fluorophores or biotin, to facilitate the detection and identification of target proteins. The development of such probes would be invaluable for studying the broad class of glutamine-utilizing enzymes, which are involved in numerous critical pathways, including nucleotide biosynthesis and the hexosamine biosynthetic pathway (HBP). caymanchem.comwikipedia.org
Furthermore, azaserine's ability to act as a carbene precursor opens up another avenue for probe development. nih.govresearchgate.net Carbenes are highly reactive species that can participate in a variety of chemical reactions, including cyclopropanation and C-H insertion. nih.govacs.org By designing this compound-based probes that can be selectively activated to generate carbenes within a cell, it may be possible to label proteins and other biomolecules in their native environment with high spatial and temporal control.
Exploring Novel Applications in Metabolic Engineering and Biocatalysis
The elucidation of the this compound biosynthetic pathway has created exciting opportunities in the fields of metabolic engineering and biocatalysis. nih.govosti.govescholarship.org With the entire gene cluster identified, it is now possible to heterologously express it in microbial hosts to produce this compound or its intermediates. nih.govnih.gov This biological production route offers a more sustainable and environmentally friendly alternative to chemical synthesis. nih.gov
One of the most promising applications is the use of this compound as an in vivo-generated carbene donor for biocatalytic transformations. nih.govosti.govescholarship.org Researchers have already demonstrated the complete integration of carbene transfer chemistry into biosynthesis by co-expressing the azaserine pathway with an engineered cytochrome P450 enzyme in S. albus. nih.govacs.org This engineered system was able to produce styrene (B11656) and this compound intracellularly and then catalyze their cyclopropanation. nih.govacs.org This groundbreaking work establishes a platform for producing a wide range of natural and new-to-nature compounds with valuable properties. nih.gov
Further Characterization of Off-Target Effects and Pleiotropic Actions
While this compound is well-known as a glutamine antagonist that inhibits enzymes like glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) and phosphoribosylformylglycinamidine synthetase, its effects within a cell are wide-ranging. caymanchem.comnih.govoup.com It is known to inhibit a variety of other glutamine-dependent enzymes involved in nucleotide biosynthesis, amino acid metabolism, and hexosamine biosynthesis. oup.combiosynth.comnih.gov Understanding the full spectrum of its targets and the resulting cellular consequences is a critical area for future research.
This compound can also induce cellular stress and has been shown to have antioxidant effects independent of its role in the hexosamine pathway. caymanchem.comwikipedia.org For instance, it can protect endothelial cells from hyperglycemic damage by increasing the levels of manganese-superoxide dismutase. wikipedia.org It also affects the expression of cell adhesion molecules. wikipedia.org Furthermore, its ability to cause DNA carboxymethylation highlights its potential as a DNA-damaging agent. biosynth.comresearchgate.net
Future studies should aim to systematically identify and validate the off-target effects of this compound. This will involve a combination of biochemical assays, genetic approaches, and advanced analytical techniques. A deeper understanding of these pleiotropic actions is essential for interpreting experimental results where this compound is used as a chemical probe and for developing more specific inhibitors. It will also be crucial for exploring any potential therapeutic applications, as off-target effects can lead to unintended consequences.
Integration with Multi-Omics Approaches for Systems-Level Understanding
To gain a comprehensive understanding of the cellular response to this compound, it is essential to integrate data from various "omics" technologies. This systems-level approach can reveal complex regulatory networks and metabolic reprogramming that are not apparent from studying single targets.
Table 2: Application of Multi-Omics in this compound Research
| Omics Approach | Potential Application in this compound Research | Research Findings/Future Directions | Reference |
| Proteomics | Identify proteins that are differentially expressed or post-translationally modified upon this compound treatment. | Quantitative proteomics in Prochlorococcus marinus treated with azaserine revealed significant downregulation of ribosomal proteins and upregulation of nitrogen assimilation-related proteins, indicating a broad metabolic shift to conserve nitrogen. Future studies can use proteomics to identify direct protein targets of this compound-based probes. | nih.gov |
| Metabolomics | Profile the changes in the cellular metabolome to understand the metabolic flux and pathway alterations caused by this compound. | As this compound perturbs central metabolic pathways like glutamine and hexosamine metabolism, metabolomics can quantify the resulting changes in key metabolites, providing a direct readout of its inhibitory effects. | mdpi.com |
| Transcriptomics | Analyze changes in gene expression to identify the transcriptional response to this compound-induced stress and metabolic inhibition. | Transcriptional analysis can reveal how cells adapt to the inhibition of key biosynthetic pathways, for example, by upregulating compensatory pathways or stress response genes. | nih.gov |
| Functional Genomics | Use gene knockout or overexpression libraries to identify genes that modulate sensitivity or resistance to this compound. | This can help to uncover previously unknown targets or resistance mechanisms. For example, studies have identified amino acid transporters as determinants of azaserine sensitivity in E. coli. | oup.commit.edu |
By integrating these multi-omics datasets, researchers can construct detailed models of how this compound perturbs cellular systems. This holistic view will not only enhance our understanding of the compound's mechanism of action but also provide valuable insights into the metabolic vulnerabilities of cells, which could be exploited for therapeutic purposes. mdpi.comfrontiersin.orgbiomedicinej.com
Q & A
Q. What are the standard protocols for synthesizing D-Azaserine in laboratory settings, and how can reproducibility be ensured?
- Methodological Answer : Synthesis of this compound typically follows microbial fermentation or chemical modification of serine analogs. Key steps include:
- Literature Review : Identify peer-reviewed protocols (e.g., actinomycete-based biosynthesis ).
- Protocol Selection : Use validated methods with documented yields (e.g., 5–10% in Streptomyces cultures) .
- Characterization : Confirm structure via NMR (e.g., δ 3.8 ppm for aziridine protons) and HPLC purity (>95%) .
- Reproducibility : Document reaction conditions (pH, temperature, cofactors) in the main text; supplementary materials should include raw spectra and chromatograms .
Q. How is this compound characterized for purity and structural confirmation in interdisciplinary studies?
- Methodological Answer :
- Analytical Workflow :
| Technique | Parameters | Reference Standard |
|---|---|---|
| HPLC | C18 column, 0.1% TFA mobile phase | Commercial L-serine analog |
| NMR | 500 MHz, D2O solvent | Beilstein database cross-validation |
- Validation : Compare retention times/spectral data with published datasets. For novel derivatives, include elemental analysis (C, H, N) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound (e.g., antitumor vs. antibiotic efficacy)?
- Methodological Answer :
- Systematic Review : Use PRISMA guidelines to filter studies by strain specificity (e.g., E. coli vs. HeLa cells) and dosage (IC50 ranges: 0.5–50 μM) .
- Experimental Variables : Replicate conflicting assays under controlled conditions (e.g., ATP depletion assays to distinguish glutamine antagonism from DNA damage ).
- Statistical Analysis : Apply ANOVA to compare efficacy across cell lines; report effect sizes with 95% confidence intervals .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill equation (log[inhibitor] vs. response) using tools like GraphPad Prism .
- Error Mitigation : Quantify systematic errors (e.g., pipetting inaccuracies ±2%) and use Monte Carlo simulations to model uncertainty .
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity .
Q. How can researchers optimize experimental parameters for this compound’s enzyme inhibition assays (e.g., amidotransferases)?
- Methodological Answer :
- Kinetic Studies : Measure Ki values under varying pH (6.5–8.0) and temperature (25–37°C) .
- Control Design : Include competitive inhibitors (e.g., DON) to validate specificity .
- Data Reporting : Use Michaelis-Menten plots with error bars; report Vmax and Km adjustments in tabular format .
Methodological Frameworks
Q. What frameworks (e.g., FINER criteria) should guide hypothesis formulation for this compound mechanism-of-action studies?
- Methodological Answer :
- FINER Criteria : Ensure hypotheses are Feasible (e.g., accessible knockout models), Novel (e.g., unexplored GTPase targets), and Relevant (e.g., antibiotic resistance applications) .
- PICO Framework : Define Population (bacterial strains), Intervention (this compound dosage), Comparison (standard antibiotics), and Outcome (MIC reduction) .
Q. How should multi-omics data (e.g., transcriptomics/metabolomics) be integrated to study this compound’s mode of action?
- Methodological Answer :
- Workflow :
Transcriptomics : RNA-seq to identify downregulated glutamine-dependent pathways .
Metabolomics : LC-MS to quantify ATP/glutathione depletion .
- Data Integration : Use pathway enrichment tools (e.g., KEGG Mapper) and cross-reference with enzyme inhibition databases .
Contradiction and Reproducibility
Q. What strategies mitigate reproducibility issues in this compound’s cytotoxicity assays?
- Methodological Answer :
- Standardization : Adopt CLSI guidelines for cell viability assays (e.g., MTT incubation time: 4 hrs) .
- Blinding : Assign sample IDs randomly to reduce observer bias .
- Data Sharing : Publish raw flow cytometry files in repositories like Figshare .
Q. How do variations in bacterial strain genotypes affect this compound’s antibiotic activity, and how can this be systematically tested?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
